molecular formula C17H26N2O3S B2507135 Tert-butyl methyl(1-(3-methylthiophene-2-carbonyl)piperidin-4-yl)carbamate CAS No. 1353967-02-8

Tert-butyl methyl(1-(3-methylthiophene-2-carbonyl)piperidin-4-yl)carbamate

Cat. No. B2507135
CAS RN: 1353967-02-8
M. Wt: 338.47
InChI Key: JMCOCQQXPRJLJB-UHFFFAOYSA-N
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Description

The compound "Tert-butyl methyl(1-(3-methylthiophene-2-carbonyl)piperidin-4-yl)carbamate" is a chemical entity that appears to be related to a family of tert-butyl carbamate derivatives. These compounds are often used as intermediates in the synthesis of various biologically active molecules, including proteinkinase inhibitors, anticancer drugs, and other pharmaceutical agents. The tert-butyl group is commonly used as a protecting group for amines in organic synthesis due to its steric bulk and ease of removal under acidic conditions.

Synthesis Analysis

The synthesis of related tert-butyl carbamate compounds typically involves the use of tert-butyl N-hydroxycarbamate as a starting material, which can be reacted with aldehydes to form tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, behaving as N-(Boc)-protected nitrones . Another approach for synthesizing tert-butyl carbamate derivatives is an asymmetric synthesis starting from ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride, yielding key intermediates for proteinkinase inhibitors . Additionally, tert-butyl carbamates can be synthesized through asymmetric Mannich reactions, providing chiral amino carbonyl compounds .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives has been characterized using various spectroscopic techniques, including NMR and single crystal X-ray diffraction. These studies reveal the preferred conformation of the heterocyclic ring and the geometrical isomerism of the compounds . Density functional theory (DFT) has also been employed to optimize the molecular structure and compare it with experimental data from X-ray diffraction, providing insights into the electronic structure of these molecules .

Chemical Reactions Analysis

Tert-butyl carbamate derivatives participate in a variety of chemical reactions. They can be used as intermediates in the synthesis of biologically active compounds, such as crizotinib, by undergoing reactions like nucleophilic substitution, oxidation, halogenation, and elimination . These reactions are often optimized to achieve high yields and selectivity, making these compounds valuable in medicinal chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their molecular structure. The steric bulk of the tert-butyl group affects the reactivity and solubility of these compounds. Spectroscopic techniques, such as NMR and IR, are used to characterize these properties and confirm the identity of the synthesized compounds . The crystal structure analysis provides additional information on the solid-state geometry and intermolecular interactions, which can affect the compound's stability and reactivity .

Scientific Research Applications

  • Structural Characterization and Hydrogen Bond Analysis

    • Tert-butyl carbamate derivatives exhibit unique crystal structures with varying molecular environments. The study of such derivatives, including those related to Tert-butyl methyl(1-(3-methylthiophene-2-carbonyl)piperidin-4-yl)carbamate, involves analyzing intermolecular interactions and hydrogen bonding, which contribute to three-dimensional architectural assembly in crystals (Das et al., 2016).
  • Synthesis and Characterization as Key Intermediates

    • Compounds like this compound serve as key intermediates in the synthesis of various drugs. Their synthesis, characterization, and optimization are crucial for pharmaceutical applications, as demonstrated in the synthesis of Vandetanib intermediates (Wang et al., 2015).
  • Crystallography and Molecular Geometry

    • Investigations into the crystal structure and molecular geometry of tert-butyl carbamate derivatives reveal insights into their stereochemistry and potential applications in medicinal chemistry. This includes understanding the dihedral angles and mirror planes in related compounds (Richter et al., 2009).
  • Anticorrosive Properties

    • Tert-butyl carbamate derivatives, similar to this compound, have been explored for their anticorrosive properties, particularly for protecting metals like carbon steel in corrosive environments (Praveen et al., 2021).
  • Application in Asymmetric Synthesis

    • These compounds are also instrumental in the field of asymmetric synthesis, which is vital for creating specific stereoisomers of therapeutic compounds. Their synthesis and application in creating enantiomerically pure compounds are notable (Jona et al., 2009).

Safety and Hazards

Tert-butyl methyl(1-(3-methylthiophene-2-carbonyl)piperidin-4-yl)carbamate may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray (P261) and to wear protective gloves/protective clothing/eye protection/face protection (P280). If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .

Future Directions

The future directions of research involving Tert-butyl methyl(1-(3-methylthiophene-2-carbonyl)piperidin-4-yl)carbamate are not well-documented in the literature .

properties

IUPAC Name

tert-butyl N-methyl-N-[1-(3-methylthiophene-2-carbonyl)piperidin-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3S/c1-12-8-11-23-14(12)15(20)19-9-6-13(7-10-19)18(5)16(21)22-17(2,3)4/h8,11,13H,6-7,9-10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMCOCQQXPRJLJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)N2CCC(CC2)N(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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